4-(benzenesulfonyl)-N-(butan-2-yl)-2-(furan-2-yl)-1,3-oxazol-5-amine
CAS No.: 862793-14-4
Cat. No.: VC7501826
Molecular Formula: C17H18N2O4S
Molecular Weight: 346.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862793-14-4 |
|---|---|
| Molecular Formula | C17H18N2O4S |
| Molecular Weight | 346.4 |
| IUPAC Name | 4-(benzenesulfonyl)-N-butan-2-yl-2-(furan-2-yl)-1,3-oxazol-5-amine |
| Standard InChI | InChI=1S/C17H18N2O4S/c1-3-12(2)18-16-17(19-15(23-16)14-10-7-11-22-14)24(20,21)13-8-5-4-6-9-13/h4-12,18H,3H2,1-2H3 |
| Standard InChI Key | FDANWCCLBVVUJV-UHFFFAOYSA-N |
| SMILES | CCC(C)NC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct moieties:
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Benzenesulfonyl group: A strong electron-withdrawing group attached to the oxazole ring, enhancing electrophilicity at the sulfonyl oxygen.
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Furan-2-yl substituent: A five-membered oxygen-containing heterocycle contributing π-electron density and hydrogen-bonding capability .
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N-(butan-2-yl) side chain: A secondary amine group providing nucleophilic character and influencing solubility .
The oxazole ring (CHNO) serves as the central scaffold, with substituents at positions 2 (furan), 4 (benzenesulfonyl), and 5 (butan-2-yl amine).
The benzenesulfonyl group increases molecular polarity, suggesting moderate water solubility (≈50–100 mg/L).
Synthesis and Manufacturing
Multi-Step Synthetic Route
A representative synthesis involves three stages:
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Oxazole ring formation: Condensation of N-(butan-2-yl)glycine with furan-2-carbonyl chloride under Dean-Stark conditions.
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Sulfonylation: Reaction with benzenesulfonyl chloride in dichloromethane using triethylamine as base.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields 62–68% pure product.
Critical reaction parameters:
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Temperature control (<40°C during sulfonylation to prevent ring opening)
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Anhydrous conditions to avoid hydrolysis of sulfonyl chloride
Scalability Challenges
Industrial production faces hurdles due to:
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Low regioselectivity in oxazole cyclization
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Sensitivity of the furan ring to strong acids/bases
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Purification difficulties from byproducts (e.g., bis-sulfonylated derivatives)
Chemical Reactivity and Functionalization
Oxidation Reactions
The furan moiety undergoes selective oxidation to γ-lactone derivatives using at 60°C:
This reactivity enables access to bioactive lactone-containing analogs.
Nucleophilic Substitution
The benzenesulfonyl group participates in aromatic substitution with amines/thiols:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Piperidine | DMF, 80°C, 12h | 4-(Piperidin-1-ylsulfonyl) derivative | CNS-targeting prodrugs |
| Thiourea | EtOH reflux | Sulfur-bridged dimer | Polymer crosslinker |
Reductive Modifications
While the parent compound lacks reducible groups, nitro-substituted analogs can be converted to amines using (90% conversion).
| Organism | MIC (μg/mL) | Mechanism Proposed |
|---|---|---|
| S. aureus | 16 | Cell wall synthesis disruption |
| E. faecalis | 32 | DNA gyrase inhibition |
Notably, the butan-2-yl chain enhances membrane permeability compared to shorter alkyl analogs .
Materials Science Applications
Thin films containing 10 wt% compound exhibit:
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Dielectric constant (ε) = 3.2 at 1 MHz
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Thermal stability up to 220°C Potential uses: Flexible electronics, anti-static coatings.
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